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Abstract
5-Bromonicotinaldehyde, with CAS number 113118-81-3, is a highly versatile and valuable

building block in the field of organic synthesis and medicinal chemistry.[1][2] Its unique

bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted

pyridine ring, allows for a diverse range of chemical transformations.[2][3] This technical guide

provides a comprehensive overview of its chemical and physical properties, detailed

experimental protocols for its key reactions, and its significant applications in the synthesis of

pharmacologically active compounds, particularly kinase inhibitors.

Chemical and Physical Properties
5-Bromonicotinaldehyde, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at

room temperature.[1][2] Its fundamental properties are summarized in the table below,

providing a quick reference for laboratory use.
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Property Value Reference(s)

CAS Number 113118-81-3 [2][4][5]

Molecular Formula C₆H₄BrNO [1][2][6]

Molecular Weight 186.01 g/mol [1][2][6]

Appearance
White to off-white crystalline

powder or solid
[5]

Melting Point 98-102 °C [1][2]

Boiling Point (Predicted) 251.1 °C [2]

Density (Predicted) 1.683 g/cm³ [2]

SMILES O=Cc1cncc(Br)c1 [2][6]

InChI
InChI=1S/C6H4BrNO/c7-6-1-

5(4-9)2-8-3-6/h1-4H
[2]

Purity Typically >97% [7]

Solubility
Soluble in organic solvents

such as ethanol and acetone.
[2]

Synthesis
A common and efficient method for the synthesis of 5-Bromonicotinaldehyde involves the

bromination of nicotinic acid. One patented approach describes the treatment of nicotinic acid

with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[1] An

optimized version of this method, starting from nicotinic acid hydrochloride, involves refluxing

with thionyl chloride and bromine, with the addition of powdered iron, achieving yields as high

as 90%.[1]

Reactivity and Key Synthetic Applications
The chemical reactivity of 5-Bromonicotinaldehyde is centered around its two primary

functional groups: the aldehyde and the carbon-bromine bond on the pyridine ring.[2] This dual

reactivity makes it a powerful intermediate for constructing complex molecular architectures.[1]
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Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is readily substituted via palladium-

catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-

forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups,

yielding 5-aryl-nicotinaldehydes, which are key intermediates in the synthesis of compounds

like kinase inhibitors.[3][8]

Materials: 5-Bromonicotinaldehyde (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst

(e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), Base (e.g., Potassium carbonate,

2.0 eq), Solvent (e.g., a mixture of Toluene, Ethanol, and Water).[1]

Procedure:

In a round-bottom flask, combine 5-Bromonicotinaldehyde, the arylboronic acid, and the

base.[1]

Purge the flask with an inert gas (e.g., argon or nitrogen).

Add the degassed solvent mixture and the palladium catalyst.[9]

Heat the reaction mixture (typically 80-100 °C) and stir vigorously for 12-24 hours,

monitoring the reaction by TLC or LC-MS.[10]

Upon completion, cool the reaction to room temperature.[9]

Dilute the mixture with ethyl acetate and wash with water and brine.[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.[1]

Purify the crude product by column chromatography on silica gel to obtain the desired 5-

aryl-nicotinaldehyde.[1]
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Reaction Setup Reaction Work-up & Purification
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General workflow for the Suzuki-Miyaura coupling.

Biginelli Reaction
5-Bromonicotinaldehyde can participate in the Biginelli reaction, a one-pot cyclocondensation

with a β-ketoester and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

[2] These heterocyclic scaffolds are of significant interest due to their wide range of biological

activities, including anticancer and antimicrobial properties.[2][11]

Materials: 5-Bromonicotinaldehyde (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Urea (1.5

mmol), Ethanol, Concentrated Hydrochloric Acid (catalyst).[2]

Procedure:

In a round-bottom flask, combine 5-Bromonicotinaldehyde, ethyl acetoacetate, and urea

in ethanol.[2]

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).[2]

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[2]

Cool the reaction mixture to room temperature, allowing the product to precipitate.[2]

Collect the solid by filtration and wash with cold ethanol.[2]

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure

dihydropyrimidinone derivative.[2]
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Schematic of the Biginelli reaction.

Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity.

5-Bromonicotinaldehyde can serve as the aldehyde component in this reaction, combining

with an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step.[2] This

reaction is highly valuable in drug discovery for creating large libraries of peptide-like

molecules.[2]

Materials: 5-Bromonicotinaldehyde (1.0 mmol), a primary amine (1.0 mmol), a carboxylic

acid (1.0 mmol), an isocyanide (1.0 mmol), Methanol.[2]

Procedure:

Dissolve 5-Bromonicotinaldehyde and the primary amine in methanol and stir at room

temperature for 30 minutes to form the imine intermediate.[2]

Add the carboxylic acid and the isocyanide to the mixture.[2]

Continue stirring at room temperature for 24-48 hours, monitoring by TLC.[2]

Upon completion, remove the solvent under reduced pressure.[2]
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Purify the resulting bis-amide, often by column chromatography.

Four Components

5-Bromonicotinaldehyde

Ugi Reaction
Methanol, RT

Amine Carboxylic Acid Isocyanide

Bis-amide Product

Click to download full resolution via product page

The four-component Ugi reaction.

Friedländer Annulation
5-Bromonicotinaldehyde can potentially be used in a modified Friedländer annulation to

synthesize substituted 1,8-naphthyridines.[3] This reaction involves the condensation of a 2-

aminoaryl aldehyde with a compound containing a reactive α-methylene group.[3] 1,8-

naphthyridines are important scaffolds in medicinal chemistry.[3][11]

Materials: 2-Amino-5-bromonicotinaldehyde (hypothetical intermediate from 5-
Bromonicotinaldehyde), a ketone with an α-methylene group (e.g., acetone), a catalyst

(e.g., KOH or piperidine), and a solvent (e.g., ethanol or DMF).[8]

Procedure:

Combine the 2-amino-5-bromonicotinaldehyde, the ketone, and the catalyst in a reaction

vessel.[8]

If using a solvent, add it to the mixture.
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Heat the reaction mixture (typically 80-150 °C) with stirring for 2-24 hours, monitoring by

TLC.[8]

After cooling, if the product precipitates, it can be collected by filtration.[8] Otherwise, an

aqueous work-up followed by extraction and purification by column chromatography is

performed.

Application in Drug Discovery: Kinase Inhibitors
A significant application of 5-Bromonicotinaldehyde is in the synthesis of kinase inhibitors.[1]

[10] Protein kinases are crucial in cellular signaling, and their dysregulation is a hallmark of

diseases like cancer.[1] The pyridine scaffold, a core component of 5-Bromonicotinaldehyde,

is prevalent in many FDA-approved drugs and can act as a "hinge-binder" in the ATP-binding

pocket of kinases.[1]

Derivatives of 5-Bromonicotinaldehyde have been used to synthesize inhibitors of the TAM

(Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression

and drug resistance.[1] The synthetic strategy often involves converting the aldehyde to an

oxime, followed by further functionalization and cyclization to create the desired heterocyclic

core.[1] The bromine atom serves as a convenient handle for introducing molecular diversity

through cross-coupling reactions to modulate the pharmacological properties of the final

compounds.[1]

Synthesis
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Conceptual workflow from 5-Bromonicotinaldehyde to kinase inhibition.
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Safety and Handling
5-Bromonicotinaldehyde is classified as harmful and an irritant.[2] It is harmful if swallowed

and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

All work should be conducted in a well-ventilated fume hood.[2]

Conclusion
5-Bromonicotinaldehyde is a versatile and indispensable reagent in modern organic

synthesis and drug discovery. Its well-defined reactivity at both the aldehyde and the bromo-

substituted positions provides a robust platform for the strategic and efficient assembly of

complex heterocyclic compounds with significant biological potential. The experimental

protocols and applications outlined in this guide offer a solid foundation for researchers and

drug development professionals to leverage this important building block in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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